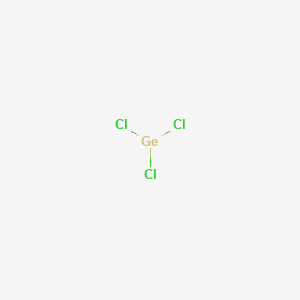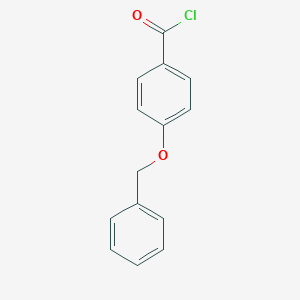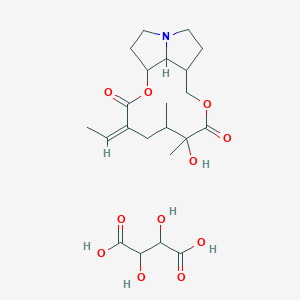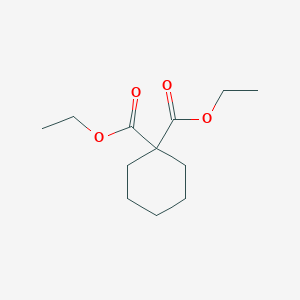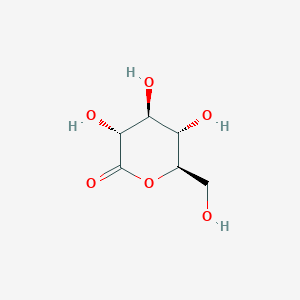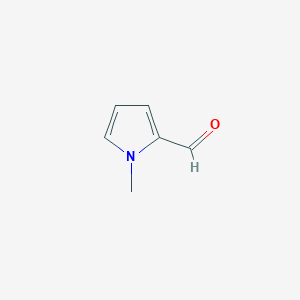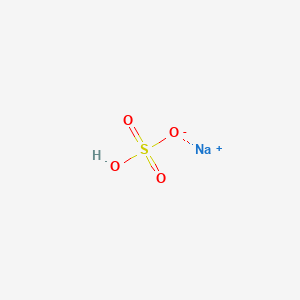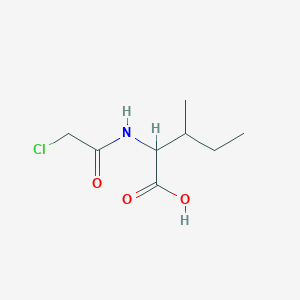
Chloroacetyl-dl-isoleucine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Chloroacetyl-dl-isoleucine involves the preparation of DL-Isoleucine from a mixture of DL-isoleucine and DL-alloisoleucine through asymmetric transformation, fractional crystallization, and epimerization processes. This method enables the separation and purification of DL-Isoleucine, yielding up to 95% from the mixture or even from DL-alloisoleucine alone (Hongo et al., 1984).
Molecular Structure Analysis
Studies on N-acetyl-DL-isoleucine, N-acetyl-DL-alloisoleucine, and their ammonium salts have revealed that these compounds exist as racemic mixtures at room temperature. The crystal structures of these compounds and their interaction with ammonium ions play a crucial role in their crystallization and molecular arrangement (Yajima et al., 2016).
Chemical Reactions and Properties
Chloroacetyl-dl-isoleucine undergoes various chemical reactions, including the inactivation of enzymes such as pepsin by diazoacetylated derivatives, indicating the reactivity of these compounds towards biological molecules. The interaction with enzymes highlights the chemical properties and potential biochemical applications of chloroacetylated amino acids (Rajagopalan et al., 1966).
Physical Properties Analysis
The physical properties of Chloroacetyl-dl-isoleucine and similar compounds, such as solubility, crystallization behavior, and melting points, are influenced by their molecular structure. The crystal structure analysis provides insights into the physical properties that affect the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of Chloroacetyl-dl-isoleucine, including its reactivity with other chemical species, stereospecificity in reactions, and potential for forming complexes with metal ions, have been explored through various studies. These properties are crucial for understanding the compound's behavior in chemical syntheses and reactions (Oki & Otsuka, 1976).
Wissenschaftliche Forschungsanwendungen
1. Real-Time Optical Detection of Isoleucine in Living Cells
- Summary of Application : This study presents a novel genetically-encoded nanosensor for real-time monitoring of isoleucine in living cells . This sensor was developed by sandwiching a periplasmic binding protein (LivJ) of E. coli between a fluorescent protein pair, ECFP (Enhanced Cyan Fluorescent Protein), and Venus .
- Methods of Application : The sensor, named GEII (Genetically Encoded Isoleucine Indicator), was pH stable, isoleucine-specific, and had a binding affinity (K d) of 63 ± 6 μM . The GEII successfully performed real-time monitoring of isoleucine in bacterial and yeast cells .
- Results or Outcomes : The GEII can be used for metabolic engineering of bacteria for enhanced production of isoleucine in animal feed industries .
2. Key to Longevity in Isoleucine Reduction
- Summary of Application : Researchers discovered that reducing the amino acid isoleucine in diets can significantly improve health outcomes in mice . The study reveals that a low-isoleucine diet led to longer lifespans, leaner bodies, and reduced cancer and prostate problems in mice, despite higher calorie consumption .
- Methods of Application : Mice were fed a diet low in isoleucine and their health outcomes were monitored .
- Results or Outcomes : A diet low in isoleucine extended the lifespan of mice and improved various health metrics, including body leanness and reduced disease risks .
Safety And Hazards
Chloroacetyl-DL-isoleucine can cause skin and eye irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves, clothing, and eye/face protection . If it comes into contact with the skin or eyes, it’s recommended to wash with plenty of water and seek medical help if irritation occurs .
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNGQNQHGVQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313491 | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloroacetyl-dl-isoleucine | |
CAS RN |
1115-24-8 | |
| Record name | 1115-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl-DL-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




